N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
CAS No.: 929429-12-9
Cat. No.: VC11930062
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929429-12-9 |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C25H21NO4/c1-15-6-4-5-7-20(15)25(28)26-18-10-13-21-16(2)24(30-22(21)14-18)23(27)17-8-11-19(29-3)12-9-17/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | ZRKPWXCHBRBKIR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C |
Introduction
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the benzamide class. It features a benzofuran core, which is a common motif in various biologically active compounds. The compound's structure includes a 4-methoxybenzoyl group attached to the benzofuran ring, along with a 2-methylbenzamide moiety. This article aims to provide a detailed overview of this compound, focusing on its chemical properties, potential biological activities, and relevant research findings.
Synthesis
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide involves several steps, starting from the preparation of the benzofuran core. This typically involves a condensation reaction between a suitable aldehyde and a phenol derivative, followed by the introduction of the 4-methoxybenzoyl group through an acylation reaction. The final step involves the coupling of the benzofuran derivative with 2-methylbenzoyl chloride in the presence of a base.
Biological Activities
While specific biological activity data for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, benzofuran derivatives have been explored for their antimicrobial, anticancer, and antiviral properties. The presence of a benzamide moiety can enhance the compound's ability to interact with biological targets, such as enzymes or receptors.
Research Findings and Future Directions
Research on benzofuran-based compounds has highlighted their potential as therapeutic agents. Studies have shown that modifications to the benzofuran core can significantly impact biological activity. For example, the introduction of substituents like methoxy groups can alter the compound's lipophilicity and interaction with biological targets.
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzofuran Derivatives | Antimicrobial, Anticancer | |
| Benzamide Derivatives | Antimicrobial, Antifungal |
Future research should focus on synthesizing analogs of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide with varying substituents to explore their biological activity profiles. Additionally, computational studies could provide insights into the compound's potential binding modes with therapeutic targets.
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